![molecular formula C11H17BrO2 B13198309 Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromobicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a bromine atom and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be synthesized through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be carried out under metal-free, mild, and operationally simple conditions. The reaction involves the use of an organic base to mediate the process, resulting in good to excellent yields with excellent enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.
Comparación Con Compuestos Similares
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl bicyclo[2.2.2]octane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
4-bromobicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and uses.
Bicyclo[2.2.2]octane derivatives: Various derivatives with different substituents can exhibit unique properties and applications
This compound stands out due to its specific combination of a bromine atom and an ester group, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17BrO2 |
|---|---|
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3 |
Clave InChI |
DGBRBEDKSICPDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(CC1)(CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



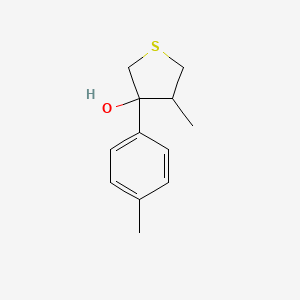

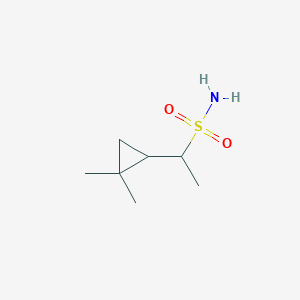
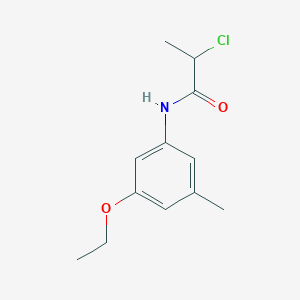
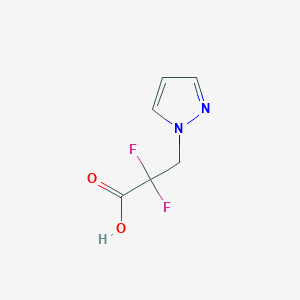


![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
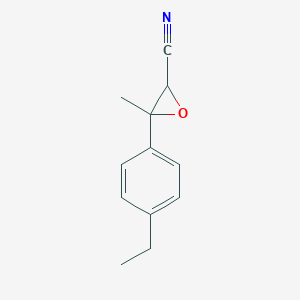
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
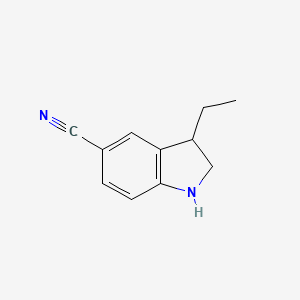

![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)
